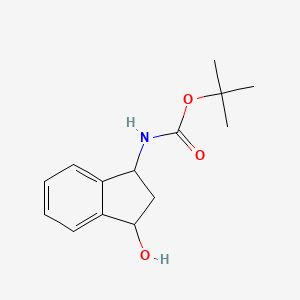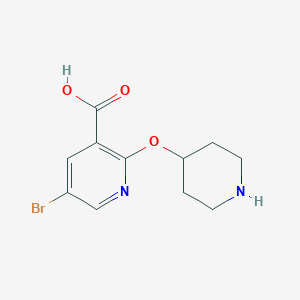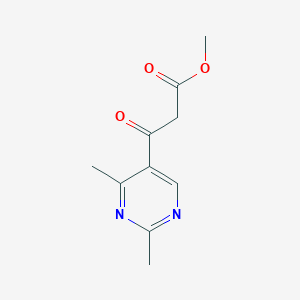
Methyl 3-(2,4-dimethylpyrimidin-5-yl)-3-oxopropanoate
Vue d'ensemble
Description
The compound’s name suggests that it is a methyl ester of a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine, and they form the basis for several notable drugs and vitamins.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 2,4-dimethylpyrimidine with a suitable carboxylic acid or its derivative, followed by esterification. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure would be based on the pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The 2,4-dimethyl substitutions indicate that there are methyl groups attached to the 2nd and 4th carbon atoms of the pyrimidine ring.Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. These could include electrophilic substitution, nucleophilic substitution, or condensation reactions, depending on the reaction conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact molecular structure. These could include its melting point, boiling point, solubility in various solvents, and its reactivity with different chemical reagents.Applications De Recherche Scientifique
Crystal Structure Analysis and Theoretical Calculations
- Methyl 3-(2,4-dimethylpyrimidin-5-yl)-3-oxopropanoate and similar compounds have been used in studies involving crystal structure determination and theoretical calculations. These studies focus on understanding the molecular geometry, electronic structure, and intermolecular interactions of such compounds (Ren et al., 2006).
Synthesis of Novel Compounds
- This chemical has been utilized in the synthesis of various novel compounds, including pyrimidine derivatives, which have shown potential biological activities. Such research contributes to the discovery of new molecules with potential applications in various fields like pharmacology and biochemistry (Berzosa et al., 2011).
X-ray Diffraction and Structural Studies
- The compound is used in the synthesis of uracil derivatives, which are subsequently studied using X-ray diffraction. These studies provide insights into the molecular and crystal structures of these derivatives, which is crucial for understanding their chemical and physical properties (Yao et al., 2013).
Antiproliferative Activity Investigation
- Research involving methyl 3-(2,4-dimethylpyrimidin-5-yl)-3-oxopropanoate includes the synthesis and investigation of derivatives for antiproliferative activity. This highlights its potential use in the development of compounds for cancer research and treatment (Yurttaş et al., 2022).
Development of Sensitive Probes
- Derivatives of this compound have been developed as sensitive probes for the detection of specific ions in biological systems, which can be crucial for understanding cellular processes and developing diagnostic tools (Mani et al., 2018).
Synthesis of Heterocycles
- The compound is integral in the synthesis of various heterocycles, which are organic compounds with rings containing at least one atom different from carbon. These heterocycles have potential applications in pharmaceuticals and agrochemicals (Valiullina et al., 2017).
Investigation of Complex Formation and Stability
- Studies have been conducted on the formation and stability of complexes involving methyl 3-(2,4-dimethylpyrimidin-5-yl)-3-oxopropanoate derivatives. Understanding these complexes contributes to knowledge in areas like coordination chemistry and molecular interactions (Erkin et al., 2017).
Evaluation of Biological Activities
- Research involving this compound extends to the evaluation of biological activities of its derivatives, such as insecticidal and antibacterial potential. This underlines its significance in developing new bioactive compounds (Deohate & Palaspagar, 2020).
Preclinical Evaluation in Drug Development
- Derivatives of methyl 3-(2,4-dimethylpyrimidin-5-yl)-3-oxopropanoate have been identified as potent antagonists in preclinical studies, indicating their potential role in the development of new drugs (Coleman et al., 2004).
Synthesis of Antimicrobial Agents
- The compound is used in synthesizing antimicrobial agents, showing the versatility of this chemical in contributing to the development of new therapeutic tools (Hublikar et al., 2019).
Safety And Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment.
Orientations Futures
The future directions for research into this compound would depend on its intended applications. This could include further studies into its synthesis, its potential uses, and its safety profile.
Propriétés
IUPAC Name |
methyl 3-(2,4-dimethylpyrimidin-5-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-6-8(5-11-7(2)12-6)9(13)4-10(14)15-3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRRDJLAFCBZDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)CC(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2,4-dimethylpyrimidin-5-yl)-3-oxopropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 4-{[3-fluoro-5-(trifluoromethyl)benzenesulfonyl]methyl}piperidine-1-carboxylate](/img/structure/B1394295.png)

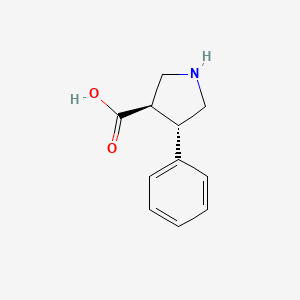
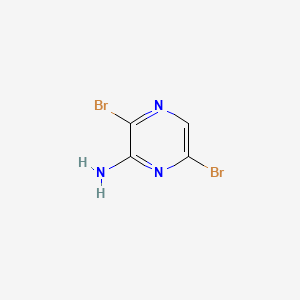
![N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide](/img/structure/B1394300.png)
![({[2-(Methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]methyl}thio)acetic acid](/img/structure/B1394301.png)
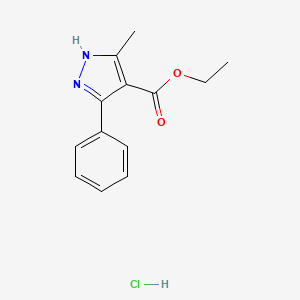

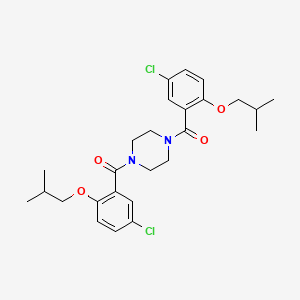
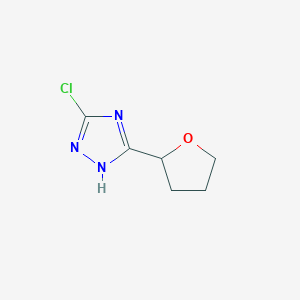
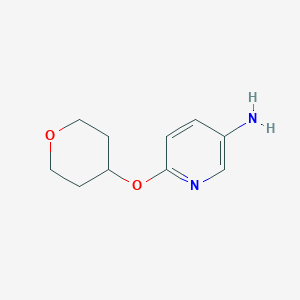
![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline](/img/structure/B1394316.png)
